2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-15-20(28-14-22-15)21(27)24-11-9-16(10-12-24)13-25-19(26)8-7-18(23-25)17-5-3-2-4-6-17/h2-8,14,16H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIFTJXYENHXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Thiazole Ring : Contributes to biological activity through its electron-withdrawing properties.
- Piperidine Ring : Known for enhancing lipophilicity and biological interaction.
- Dihydropyridazine Core : Imparts stability and potential for various substitutions.
The molecular formula is with a molecular weight of 305.39 g/mol. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives containing thiazole rings exhibit significant antimicrobial properties. A study reported that compounds similar to the target molecule demonstrated effectiveness against various bacteria and fungi, suggesting potential utility in treating infections .
Table 1: Antimicrobial Activity of Similar Compounds
| Compound | Activity | Reference |
|---|---|---|
| 1,3-Thiazole Derivatives | Antibacterial and antifungal | |
| Piperidine Derivatives | Broad-spectrum antimicrobial | |
| Dihydropyridazine Derivatives | Antimicrobial potential |
Anticancer Properties
The anticancer activity of the compound is linked to its ability to inhibit topoisomerases, which are critical for DNA replication. Studies have shown that similar structures can selectively induce apoptosis in cancer cell lines .
Case Study: Cytotoxicity Evaluation
In a recent study, a series of thiazole-containing compounds were tested against human cancer cell lines. The results indicated that the presence of the piperidine moiety significantly enhanced cytotoxicity compared to non-substituted analogs .
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Disruption of DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death.
- Modulation of Signaling Pathways : Affecting pathways involved in cell proliferation and survival.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : The thiazole moiety is known for its antimicrobial effects, which can be harnessed in developing antibiotics.
- Anticancer Effects : Preliminary studies suggest potential anticancer properties, particularly in targeting specific cancer cell lines.
- Neurological Applications : Given its structural similarity to known neuroactive compounds, it may have applications in treating neurological disorders.
Pharmacological Applications
The compound's diverse structural features allow for various pharmacological applications:
- Drug Development : The compound has been investigated for its potential as a lead compound in drug discovery, particularly in the fields of oncology and infectious diseases.
- Therapeutic Use in Neurology : Its ability to cross the blood-brain barrier makes it a candidate for treating neurological conditions.
- Anti-inflammatory Applications : Some derivatives have shown promise in reducing inflammation, making them suitable for treating inflammatory diseases.
Case Studies
Several studies have explored the applications of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one exhibited cytotoxic effects against various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action was attributed to disrupting bacterial cell wall synthesis.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | [Study on Antimicrobial Properties] |
| Anticancer | Induces apoptosis in cancer cell lines | [Cancer Research Journal] |
| Anti-inflammatory | Reduces inflammation markers in vivo | [Inflammation Study] |
Chemical Reactions Analysis
Reactivity of the Dihydropyridazinone Core
The 2,3-dihydropyridazin-3-one moiety undergoes oxidation, reduction, and nucleophilic substitution reactions:
The dihydro ring is susceptible to oxidation, forming a fully aromatic pyridazinone system . Reduction generates a hydroxylated derivative, while hydrazine facilitates substitution at the carbonyl position .
Functionalization of the Piperidine-Thiazole Substituent
The piperidine-thiazole group participates in acyl transfer and alkylation:
The thiazole-5-carbonyl group acts as an electrophile, enabling nucleophilic attack by amines to form amides . Alkylation occurs at the piperidine nitrogen under mild basic conditions .
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl group at position 6 undergoes regioselective electrophilic substitution:
| Reaction Type | Conditions/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | 6-(3-Nitrophenyl)dihydropyridazinone | 63% | |
| Bromination | Br<sub>2</sub>, FeBr<sub>3</sub> | 6-(4-Bromophenyl)dihydropyridazinone | 71% |
Substitution occurs predominantly at the para position due to electron-donating effects from the methyl group on the thiazole ring.
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the dihydropyridazinone ring undergoes cleavage:
Acid hydrolysis breaks the lactam bond, yielding a dicarboxylic acid , while alkaline conditions promote intramolecular cyclization .
Q & A
Q. What are the key synthetic strategies for preparing 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one?
The synthesis involves multi-step reactions, typically starting with the assembly of the pyridazinone core followed by functionalization of the piperidine and thiazole moieties. Critical steps include:
- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to form amide bonds between the piperidine and thiazole-carboxylic acid derivatives .
- Protection/deprotection strategies : Temporary masking of reactive groups (e.g., amines) to prevent side reactions during intermediate steps .
- Solvent and temperature control : Refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) to optimize reaction rates and yields .
- Purification : Column chromatography or recrystallization to isolate high-purity intermediates .
Q. How can the compound’s structure and purity be validated using spectroscopic methods?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming the connectivity of the pyridazinone, piperidine, and thiazole moieties. For example, the dihydropyridazinone ring shows characteristic proton signals at δ 6.0–7.0 ppm (aromatic protons) and δ 3.5–4.5 ppm (methylene groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]+) and detects isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
Q. What are the stability considerations for this compound under varying pH and storage conditions?
- pH-dependent stability : The compound may hydrolyze under strongly acidic (pH < 3) or basic (pH > 10) conditions due to labile amide and ester bonds. Stability testing in buffered solutions (pH 4–9) is recommended .
- Storage : Lyophilized solids stored at -20°C in inert atmospheres (argon) prevent oxidation. Solutions in DMSO should be aliquoted to avoid freeze-thaw degradation .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh3)4 for Suzuki couplings) enhance regioselectivity in heterocyclic ring formation .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hours to 2 hours) for steps like cyclization or amidation .
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., solvent ratio, temperature) to maximize yield .
Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?
- 2D NMR techniques : COSY and HSQC identify coupling partners and assign ambiguous signals. For example, NOESY can confirm spatial proximity of protons in the piperidine-thiazole region .
- X-ray crystallography : Resolves stereochemical ambiguities by providing a definitive crystal structure .
- Comparative analysis : Cross-referencing with spectral data of structurally analogous compounds (e.g., pyridazinone derivatives) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Analog synthesis : Modify substituents (e.g., replace 4-methylthiazole with 4-fluorophenyl) to assess impact on target binding .
- In silico docking : Molecular dynamics simulations predict interactions with biological targets (e.g., kinases or GPCRs) .
- Enzymatic assays : Measure IC50 values against purified enzymes (e.g., PDE inhibitors) to correlate structural changes with activity .
Q. How can reaction by-products or degradation products be identified and quantified?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects low-abundance impurities (e.g., dealkylated or oxidized by-products) .
- Forced degradation studies : Expose the compound to heat, light, or peroxide to simulate degradation pathways .
- Quantitative NMR (qNMR) : Integrates impurity peaks against a reference standard for precise quantification .
Methodological Notes
- Data presentation : Use tables for comparative SAR data (e.g., substituent effects on IC50) and chromatographic parameters (e.g., HPLC retention times) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
